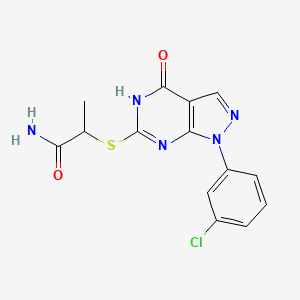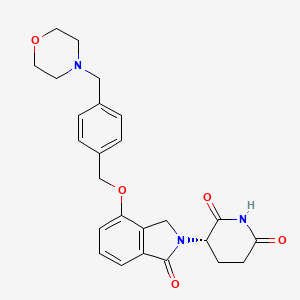
Iberdomide
Descripción general
Descripción
Funciona como un modulador de la ligasa E3 de cereblon, con una mayor afinidad de unión que la lenalidomida o la pomalidomida . Desarrollada por Bristol Myers Squibb, la Iberdomida ha mostrado promesa en varios cánceres y se ha probado en personas con lupus.
Mecanismo De Acción
El mecanismo de la Iberdomida implica la unión al cereblon (CRBN), lo que lleva a la degradación proteasómica de los factores de transcripción como Aiolos e Ikaros. Esta degradación afecta la proliferación celular y las respuestas inmunitarias .
Análisis Bioquímico
Biochemical Properties
Iberdomide plays a significant role in biochemical reactions. It interacts with cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex . This compound modulates cereblon to induce ubiquitination and proteasome-dependent degradation of Ikaros and Aiolos , which are transcription factors affecting leukocyte development and autoimmunity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cereblon E3 ligase . This compound treatment induces significant target substrate degradation in tumors, including in immunomodulatory agent (IMiD)-refractory patients or those with low CRBN levels . This compound treatment also resulted in an increase in the relative percentage of proliferating (Ki67+) NK and T cells, demonstrating its immunostimulatory effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with a higher affinity than lenalidomide or pomalidomide . This binding leads to the degradation of the transcription factors Ikaros and Aiolos . The degradation of these proteins results in antitumor and immunostimulatory activities .
Temporal Effects in Laboratory Settings
Over time, this compound shows significant changes in its effects in laboratory settings. It demonstrates marked synergistic tumoricidal and immune-stimulatory effects in combination with proteasome inhibitors or anti-CD38 monoclonal antibodies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It predominantly undergoes oxidative metabolism mediated by cytochrome P450 (CYP) 3A4/5 . It does not notably inhibit or induce CYP enzymes .
Subcellular Localization
The subcellular localization of cereblon, the protein that this compound interacts with, varies according to cell type .
Métodos De Preparación
Rutas sintéticas:: La Iberdomida se puede sintetizar a través de rutas químicas específicas. Desafortunadamente, los procedimientos sintéticos detallados no están fácilmente disponibles en el dominio público. Los estudios de investigación han explorado su síntesis y farmacocinética .
Producción industrial:: La información sobre los métodos de producción industrial a gran escala para la Iberdomida es limitada debido a su estado de investigación. Normalmente, las empresas farmacéuticas optimizan los procesos de producción para garantizar la escalabilidad, la rentabilidad y la calidad.
Análisis De Reacciones Químicas
Reactividad:: La Iberdomida experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad biológica y sus efectos terapéuticos.
Reactivos y condiciones comunes::Oxidación: La Iberdomida puede oxidarse utilizando reactivos específicos para modificar su estructura.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales, afectando sus propiedades farmacológicas.
Sustitución: La sustitución de grupos específicos puede mejorar la selectividad o mejorar la solubilidad.
Productos principales:: Los productos principales específicos que resultan de estas reacciones dependerían de las condiciones de reacción y del material de partida. Desafortunadamente, la información detallada sobre estos productos no está ampliamente disponible.
Aplicaciones Científicas De Investigación
Las aplicaciones de la Iberdomida abarcan múltiples campos:
Investigación del cáncer: Investigando sus propiedades antitumorales y sus efectos inmunoestimulantes.
Inmunomodulación: Comprender su impacto en las respuestas inmunitarias.
Enfermedades autoinmunitarias: Probando su eficacia en el lupus y otras afecciones autoinmunitarias.
Comparación Con Compuestos Similares
La Iberdomida destaca por su afinidad de unión única y sus posibles aplicaciones terapéuticas. Si bien compuestos similares como la lenalidomida y la pomalidomida comparten algunas características, las propiedades distintivas de la Iberdomida la convierten en un candidato emocionante para su posterior estudio.
Propiedades
IUPAC Name |
(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOHGPZAQLIBH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323403-33-3 | |
| Record name | Iberdomide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iberdomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBERDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]
A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]
A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]
A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.
A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []
ANone: The molecular formula and weight information is not available in the provided research papers.
ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.
ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.
A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]
A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.
ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.
ANone: Information about this compound's stability under various conditions is not included in the provided research papers.
ANone: The research papers provided do not elaborate on formulation strategies for this compound.
ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.
A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []
A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []
ANone: Researchers have used a variety of in vitro models, including:
- Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]
- Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]
- Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []
ANone: Researchers have employed several in vivo models, including:
- Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]
- Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]
ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:
- Multiple Myeloma:
- Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []
- Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []
- Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []
- Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []
- Systemic Lupus Erythematosus:
A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []
A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


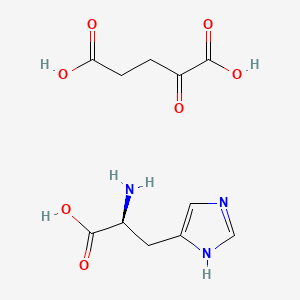
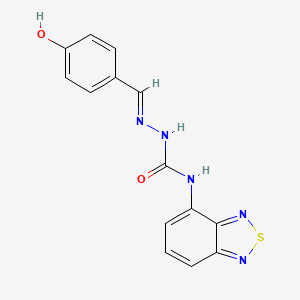
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
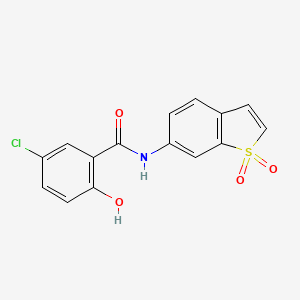
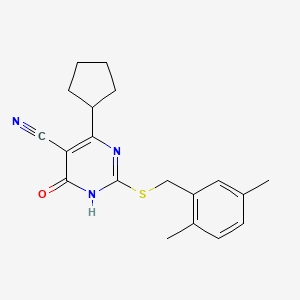
![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
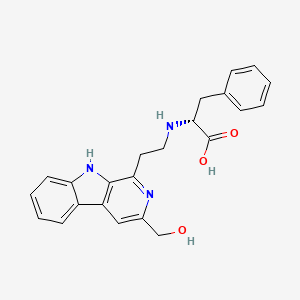
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
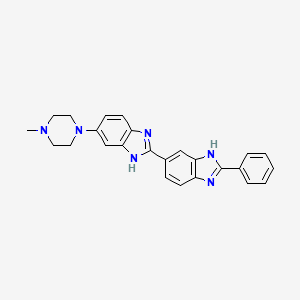
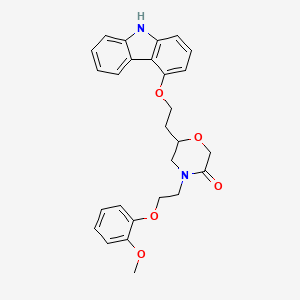

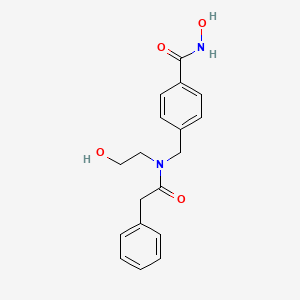
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
